molecular formula C7H7Cl3N2O B1396303 2,2,2-Trichloro-1-(1-ethylpyrazol-4-yl)ethanone CAS No. 1306739-19-4

2,2,2-Trichloro-1-(1-ethylpyrazol-4-yl)ethanone

Cat. No. B1396303
M. Wt: 241.5 g/mol
InChI Key: QDIXKHGSELEOPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2,2-Trichloro-1-(1-ethylpyrazol-4-yl)ethanone is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

2,2,2-Trichloro-1-arylethanones undergo high yielding reductions to the corresponding 2,2-dichloro-1-arylethanones in the presence of RMgX . A single electron transfer mechanism for the reaction is proposed based on trapping experiments .

Scientific Research Applications

Kinetic and Thermodynamic Parameters

  • The alcoholysis of similar compounds like 2,2,2-trichloro-1-phenylethanone with various alcohols in the presence of ethylamine leads to the formation of corresponding esters. These reactions, occurring through an addition-elimination process, demonstrate the reactivity and potential applications of similar trichloroethanone derivatives in chemical synthesis (Uieara et al., 1987).

Asymmetric Synthesis

  • A process involving 2,2,2-trifluoro-1-furan-2-yl-ethanone, closely related to trichloroethanone, demonstrates its use in the asymmetric synthesis of chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine, highlighting the utility of trichloroethanone compounds in creating enantiomerically pure substances (Demir et al., 2001).

Synthesis of Agricultural Fungicides

  • Synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound related to trichloroethanone, is crucial for producing prothioconazole, a promising agricultural fungicide. This indicates the potential of trichloroethanone derivatives in the synthesis of important agricultural chemicals (Ji et al., 2017).

Corrosion Inhibition

  • Derivatives of similar compounds, like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been studied as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications of trichloroethanone derivatives in industrial corrosion protection (Jawad et al., 2020).

Antimicrobial Activity

  • Synthesis of substituted 1,2,3-triazoles, closely related to trichloroethanone derivatives, has shown antimicrobial activity. This underscores the potential of trichloroethanone derivatives in developing new antimicrobial agents (Holla et al., 2005).

Catalytic Behavior in Organic Chemistry

  • The synthesis of compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a close relative of trichloroethanone, has been used to prepare tridentate ligands for metal complexes. These complexes show potential in catalyzing reactions like ethylene reactivity, indicating a role for trichloroethanone derivatives in catalysis (Sun et al., 2007).

Grignard-Mediated Reduction

  • The reduction of 2,2,2-trichloro-1-aryl-ethanones by Grignard reagents, leading to a variety of organic synthesis products, shows the versatility of trichloroethanone derivatives in organic synthesis (Essa et al., 2015).

properties

IUPAC Name

2,2,2-trichloro-1-(1-ethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIXKHGSELEOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1-ethylpyrazol-4-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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